molecular formula C6H9NaO4S B148019 SodiuM Benzenesulfinate Dihydrate CAS No. 25932-11-0

SodiuM Benzenesulfinate Dihydrate

Cat. No. B148019
Key on ui cas rn: 25932-11-0
M. Wt: 200.19 g/mol
InChI Key: MYXJYAIKMQJHIB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05338743

Procedure details

A mixture of 3,6-dichloropyridazine (50 g), sodium benzenesulfinate dihydrate (100 g), benzyltrimethylammonium chloride (62.3 g), and 1,4-dioxane (335 ml) was stirred for 3 hours at 100° C. After being cooled to room temperature, aqueous solution of sodium hydroxide (510 ml) was added to the mixture, and the mixture was stirred for 0.5 hour at 100° C. The reaction mixture was cooled in a water bath and acidified with 36% hydrochloric acid (35 ml). The precipitate formed was collected, washed well with water, and dried to give 6-phenylsulfonyl-3-oxo-2,3-dihydropyridazine (54.7 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
62.3 g
Type
catalyst
Reaction Step One
Quantity
335 mL
Type
solvent
Reaction Step One
Quantity
510 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[OH2:9].O.[C:11]1([S:17]([O-:19])=[O:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Na+].[OH-].[Na+].Cl>[Cl-].C([N+](C)(C)C)C1C=CC=CC=1.O1CCOCC1>[C:11]1([S:17]([C:2]2[CH:7]=[CH:6][C:5](=[O:9])[NH:4][N:3]=2)(=[O:19])=[O:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2.3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
100 g
Type
reactant
Smiles
O.O.C1(=CC=CC=C1)S(=O)[O-].[Na+]
Name
Quantity
62.3 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
335 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
510 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 0.5 hour at 100° C
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in a water bath
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C=1C=CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 54.7 g
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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